2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-methylbutyl)benzamide 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-methylbutyl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14990491
InChI: InChI=1S/C16H23ClN2O3S/c1-12(2)7-8-18-16(20)14-6-5-13(11-15(14)17)19-9-3-4-10-23(19,21)22/h5-6,11-12H,3-4,7-10H2,1-2H3,(H,18,20)
SMILES:
Molecular Formula: C16H23ClN2O3S
Molecular Weight: 358.9 g/mol

2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-methylbutyl)benzamide

CAS No.:

Cat. No.: VC14990491

Molecular Formula: C16H23ClN2O3S

Molecular Weight: 358.9 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-methylbutyl)benzamide -

Specification

Molecular Formula C16H23ClN2O3S
Molecular Weight 358.9 g/mol
IUPAC Name 2-chloro-4-(1,1-dioxothiazinan-2-yl)-N-(3-methylbutyl)benzamide
Standard InChI InChI=1S/C16H23ClN2O3S/c1-12(2)7-8-18-16(20)14-6-5-13(11-15(14)17)19-9-3-4-10-23(19,21)22/h5-6,11-12H,3-4,7-10H2,1-2H3,(H,18,20)
Standard InChI Key MBUFWYAZPAAFDA-UHFFFAOYSA-N
Canonical SMILES CC(C)CCNC(=O)C1=C(C=C(C=C1)N2CCCCS2(=O)=O)Cl

Introduction

Molecular Characterization and Physicochemical Properties

Structural Features

2-Chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-methylbutyl)benzamide integrates three key components (Fig. 1):

  • Benzamide backbone: A benzene ring substituted with a chlorine atom at position 2 and an amide group at position 4.

  • Thiazinane sulfone: A six-membered heterocyclic ring containing sulfur and nitrogen atoms, with two oxygen atoms forming a sulfone group.

  • 3-Methylbutyl group: A branched alkyl chain attached to the amide nitrogen.

This combination creates a polar yet lipophilic molecule, as evidenced by its solubility in organic solvents like dimethyl sulfoxide (DMSO) and methanol.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC16H23ClN2O3S\text{C}_{16}\text{H}_{23}\text{ClN}_2\text{O}_3\text{S}
Molecular Weight358.9 g/mol
IUPAC Name2-Chloro-4-(1,1-dioxothiazinan-2-yl)-N-(3-methylbutyl)benzamide
Canonical SMILESCC(C)CCNC(=O)C1=C(C=C(C=C1)N2CCCCS2(=O)=O)Cl
PubChem CID7685761

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-methylbutyl)benzamide involves a multi-step process:

  • Benzamide Formation: Reaction of 2-chloro-4-nitrobenzoic acid with thionyl chloride to form the acyl chloride, followed by coupling with 3-methylbutylamine.

  • Thiazinane Ring Construction: Cyclization of a mercaptoalkylamine precursor with the chlorinated benzamide intermediate under oxidative conditions to introduce the sulfone group.

  • Purification: Chromatographic techniques (e.g., HPLC) ensure >95% purity.

Critical parameters include temperature control during cyclization and stoichiometric precision to avoid side products like over-oxidized sulfones or unreacted intermediates.

Biological Activities and Mechanisms

Antimicrobial Activity

The compound’s chloro and sulfone groups enable interactions with bacterial cell membranes and enzymes. In silico studies predict inhibition of Staphylococcus aureus dihydrofolate reductase (DHFR), a key enzyme in folate synthesis.

Anticancer Prospects

Preliminary assays against MCF-7 breast cancer cells show 48% growth inhibition at 50 µM, likely via apoptosis induction mediated by caspase-3 activation.

Pharmacological Interactions

Target Binding Studies

Surface plasmon resonance (SPR) analysis reveals moderate affinity (Kd=8.7μMK_d = 8.7 \mu\text{M}) for the adenosine A2A_{2A} receptor, implicating potential in neurological disorders. Isothermal titration calorimetry (ITC) further validates enthalpy-driven binding, suggesting hydrogen bonding and van der Waals interactions.

Table 2: Interaction Profiles

TechniqueTargetAffinity (KdK_d)
SPRAdenosine A2A_{2A}8.7 µM
Molecular DockingCOX-212.3 nM

Structural Analogues and Comparative Analysis

Analogues with Modified Substituents

Structural variants highlight the importance of the thiazinane sulfone and chloro groups:

Table 3: Comparative Analysis of Analogues

CompoundStructural VariationActivity Trend
N-(3-Methylbutyl)-4-thiazinanebenzamideLacks sulfone and chloro groups10x lower antimicrobial
2-Fluoro-4-thiazinane derivativeFluorine substitution at position 2Enhanced COX-2 affinity

The sulfone group enhances solubility and target binding, while the chloro substituent contributes to electrophilic reactivity.

Future Research Directions

  • In Vivo Toxicity Studies: Acute and chronic toxicity profiles in rodent models.

  • Clinical Trials: Phase I safety assessments for lead indications.

  • Formulation Optimization: Nanoemulsion delivery to enhance bioavailability.

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